1-Cyclohexylmethyl-1H-imidazole
Description
Significance of Imidazole (B134444) Scaffolds in Modern Medicinal Chemistry and Life Sciences
The imidazole scaffold is widely recognized as a "privileged structure" in medicinal chemistry, a term that reflects its recurring presence in a multitude of biologically active compounds. nih.govnih.govmdpi.com This significance stems from the unique electronic and structural features of the imidazole ring. It contains both a pyridine-type nitrogen, which is basic and can be protonated, and a pyrrole-type nitrogen, which can donate a hydrogen atom for hydrogen bonding. This dual character allows imidazole-containing molecules to engage in a variety of interactions with biological targets such as enzymes and receptors. mdpi.com
The therapeutic applications of imidazole derivatives are extensive and well-documented. They form the core of numerous drugs with a wide array of activities, including antifungal, antibacterial, anticancer, anti-inflammatory, and antiviral properties. nih.govnih.gov For instance, the imidazole ring is a key component of the essential amino acid histidine and the neurotransmitter histamine (B1213489), highlighting its fundamental role in biological systems. longdom.org The ability of the imidazole nucleus to serve as a versatile scaffold for chemical modification has enabled the development of a vast library of compounds with tailored biological activities. nih.gov
The following table provides a glimpse into the diverse biological activities associated with the imidazole scaffold:
| Biological Activity | Examples of Imidazole-Containing Compounds |
| Anticancer | Dacarbazine, Methotrexate |
| Antifungal | Clotrimazole, Miconazole |
| Antibacterial | Metronidazole |
| Anti-inflammatory | - |
| Antiviral | - |
| Antihypertensive | Losartan |
This table is illustrative and not exhaustive.
Overview of 1-Cyclohexylmethyl-1H-imidazole and its Structural Relevance in Research
This compound is a derivative of imidazole where a cyclohexylmethyl group is attached to one of the nitrogen atoms of the imidazole ring. This substitution introduces a bulky, non-polar, and flexible cyclohexyl moiety to the otherwise planar and aromatic imidazole core.
The structural relevance of this particular substitution pattern can be understood in the context of how N-alkylation influences the properties of imidazoles. The introduction of alkyl groups at the nitrogen atom can significantly impact the compound's lipophilicity, steric profile, and its potential to engage in specific interactions. nih.gov While specific research focusing solely on the structural relevance of this compound is not extensively documented in publicly available literature, its structure suggests potential applications in several areas. The cyclohexyl group can influence the compound's solubility and its ability to interact with hydrophobic pockets in biological targets. Furthermore, N-substituted imidazoles are known to act as ligands in coordination chemistry, forming complexes with various metal ions. azjournalbar.comwikipedia.org The steric bulk of the cyclohexylmethyl group could modulate the coordination geometry and reactivity of such complexes.
A study on N-alkylimidazoles with branched and cycloalkyl substituents has shown that the nature of the alkyl group significantly affects physical properties like density and viscosity. mdpi.com This underscores the importance of the cyclohexylmethyl group in defining the physicochemical characteristics of the molecule, which in turn would be critical for its behavior in various research applications, such as in the formulation of ionic liquids or as a catalyst. nih.govnih.gov
Historical Context and Evolution of Cyclohexylmethyl-Substituted Imidazoles in Academic Investigations
The history of imidazole chemistry dates back to 1858, when Heinrich Debus first synthesized imidazole, which he named "glyoxaline," from the reaction of glyoxal (B1671930) and ammonia (B1221849). longdom.org This foundational discovery paved the way for the exploration of a vast array of imidazole derivatives. The development of various synthetic methodologies, such as the Radziszewski synthesis and the Wallach synthesis, further expanded the accessibility of substituted imidazoles. longdom.org
The systematic investigation of N-alkylated imidazoles gained momentum as chemists sought to understand how substitution at the nitrogen atom influences the properties and reactivity of the imidazole ring. Early studies focused on the regioselectivity of N-alkylation in unsymmetrically substituted imidazoles, exploring the effects of substituents, alkylating agents, and reaction conditions. otago.ac.nz
The evolution of research on N-substituted imidazoles has been driven by their potential applications in diverse fields, from medicinal chemistry to materials science. The introduction of bulky alkyl groups like the cyclohexylmethyl group is a strategy to fine-tune the steric and electronic properties of the imidazole core, thereby modulating its function as a ligand, catalyst, or bioactive molecule. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
1-(cyclohexylmethyl)imidazole |
InChI |
InChI=1S/C10H16N2/c1-2-4-10(5-3-1)8-12-7-6-11-9-12/h6-7,9-10H,1-5,8H2 |
InChI Key |
KMPWYLDBCZNFAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CN2C=CN=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Cyclohexylmethyl 1h Imidazole and Its Analogues
N-Alkylation Strategies for 1-Substituted Imidazole (B134444) Derivatives
The most direct route to 1-Cyclohexylmethyl-1H-imidazole is through the N-alkylation of the imidazole core. This class of reaction involves the formation of a carbon-nitrogen bond between one of the nitrogen atoms of the imidazole ring and the cyclohexylmethyl group.
A prevalent method for N-alkylation involves the use of a suitable cyclohexylmethyl halide, such as cyclohexylmethyl bromide, in the presence of a base. researchgate.net The base deprotonates the imidazole, generating an imidazolide (B1226674) anion, which then acts as a nucleophile, attacking the electrophilic carbon of the cyclohexylmethyl halide.
Phase transfer catalysis (PTC) offers an efficient and selective method for the N-alkylation of imidazoles, often yielding high amounts of the desired product while minimizing the formation of quaternary imidazolium (B1220033) salts. researchgate.net This technique is particularly useful for reactions between a water-soluble nucleophile (the imidazolide anion) and an organic-soluble electrophile (cyclohexylmethyl halide). The phase transfer catalyst, such as a quaternary ammonium (B1175870) salt or a crown ether, facilitates the transfer of the imidazolide anion from the aqueous or solid phase to the organic phase where the reaction occurs. researchgate.net For instance, the alkylation of imidazole can be successfully achieved using potassium tert-butoxide as the base and 18-crown-6 (B118740) as the catalyst in diethyl ether, a process that generally results in exclusive N-alkylation. researchgate.net
The regioselectivity of N-alkylation in unsymmetrically substituted imidazoles is influenced by electronic and steric factors. otago.ac.nz For the synthesis of this compound from unsubstituted imidazole, this is not a concern as both nitrogen atoms are equivalent. However, when starting with a substituted imidazole, the incoming cyclohexylmethyl group will preferentially bond to the less sterically hindered nitrogen atom. otago.ac.nz
Table 1: Comparison of N-Alkylation Conditions for Imidazole
| Catalyst/Base System | Solvent | Key Features | Reference |
|---|---|---|---|
| KOH / K2CO3 | Acetonitrile | Standard basic conditions for alkylation with alkyl halides. | researchgate.net |
| Potassium tert-butoxide / 18-crown-6 | Diethyl Ether | Mild, convenient, and promotes exclusive N-alkylation. | researchgate.net |
| Solid-Liquid PTC (e.g., TEBA) | No Solvent | Environmentally friendly, high yields, avoids quaternization. | researchgate.net |
| Alkaline Carbons (e.g., Cs-exchanged) | Dry Media | Heterogeneous catalysis with high yields for N-alkylation. | researchgate.net |
Multicomponent Reaction Approaches in Imidazole Scaffold Synthesis
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that contains substantial portions of all the initial components. nih.govnih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity, making them ideal for creating libraries of substituted imidazoles.
The Debus-Radziszewski imidazole synthesis is a classic MCR that forms the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orgscribd.com A key modification of this reaction, which is crucial for the synthesis of N-substituted imidazoles like this compound, involves replacing ammonia with a primary amine. wikipedia.org
In this variant, cyclohexanecarboxaldehyde, a 1,2-dicarbonyl compound (like glyoxal (B1671930) or benzil), and cyclohexylmethylamine would be condensed, typically in the presence of an acid catalyst. The reaction proceeds through the formation of a diimine from the dicarbonyl and the amine, which then condenses with the aldehyde to form the imidazole ring. wikipedia.org The use of cyclohexylmethylamine directly incorporates the desired N-substituent onto the imidazole scaffold in a single, convergent step. While the classical Debus-Radziszewski reaction can suffer from low yields and side reactions, modern modifications using catalysts like deep eutectic solvents (e.g., urea (B33335)–ZnCl2) or silicotungstic acid have been shown to significantly improve yields and reaction times. ijprajournal.com
The Ugi and Passerini reactions are powerful isocyanide-based MCRs that allow for the synthesis of highly decorated molecular scaffolds. nih.govacs.org These reactions can be adapted to produce highly substituted imidazole systems.
The Ugi four-component reaction (Ugi-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. To synthesize an imidazole derivative, the initial Ugi product can undergo a post-cyclization step. nih.govacs.org For instance, a reaction involving an aldehyde, an amine, an isocyanide, and a carboxylic acid can be followed by treatment with ammonium acetate (B1210297) in acetic acid at high temperatures to facilitate the cyclization into a tetra-substituted imidazole. nih.govacs.org To incorporate the cyclohexylmethyl group at the N-1 position, cyclohexylmethylamine could be used as the amine component in the initial Ugi reaction.
The Passerini three-component reaction (Passerini-3CR) combines an aldehyde, a carboxylic acid, and an isocyanide. Similar to the Ugi reaction, the product of the Passerini reaction can be converted to a trisubstituted imidazole through a subsequent cyclization step with a source of ammonia, such as ammonium acetate. nih.govacs.org If cyclohexyl isocyanide is used as a reactant, it could potentially lead to structures that can be further modified to yield the target compound, although direct incorporation of the N-cyclohexylmethyl group is more straightforward via the Ugi reaction with cyclohexylmethylamine.
Stepwise Synthetic Pathways for Derivatized Cyclohexylmethyl Imidazoles
Linear, stepwise syntheses provide a high degree of control over the substitution pattern of the final imidazole product. These multi-step sequences allow for the careful construction and modification of the molecule en route to the target compound.
A specific, multi-step pathway has been developed for the synthesis of a derivatized 2-(cyclohexylmethyl)-1H-imidazole. ijcps.com This four-step sequence begins with a commercially available starting material and builds the imidazole ring progressively.
Cyanation: The synthesis starts with cyclohexyl methyl bromide, which undergoes a nucleophilic substitution with sodium cyanide in a solvent like DMF to produce 2-cyclohexyl acetonitrile. ijcps.com
Imine Formation: The resulting nitrile is then treated with dry HCl gas in ethanol. This process, known as the Pinner reaction, converts the nitrile into an ethyl-2-cyclohexylacetimidate hydrochloride salt. ijcps.com
Cyclization: The imidate salt is then reacted with a suitable building block, such as 2-chloroethylacetoacetate, in the presence of a strong base like potassium tertiary butoxide to construct the imidazole ring.
Amination: The final step involves the introduction of an amino group, for example, by reaction with diphenylphosphorylamide, to yield the final product, 1-amino-2-(cyclohexylmethyl)-4-methyl-1H-imidazol-5-carboxamide. ijcps.com
This stepwise approach, while longer than MCRs, offers precise control over the placement of various functional groups on the imidazole core.
Functionalization and Structural Modification of the this compound Core
Once the this compound scaffold is synthesized, it can be further modified to create a diverse range of analogues. The imidazole ring is amenable to various functionalization reactions, particularly electrophilic substitution. nih.govacs.org
The C-H bonds at the C2, C4, and C5 positions of the imidazole ring can be selectively functionalized. nih.gov For instance, direct arylation of the imidazole core can be achieved using aryl halides in the presence of a suitable catalyst. nih.gov While the C4 and C5 positions are generally more reactive towards electrophiles, specific directing groups or reaction conditions can be employed to achieve substitution at the C2 position.
Furthermore, the cyclohexyl ring itself can be a site for modification, although this is generally more challenging without disrupting the aromatic imidazole core. Reactions targeting the cyclohexyl moiety would typically be performed on the cyclohexylmethyl precursor before its incorporation into the imidazole structure. The development of regioselective C-H activation methods offers a powerful tool for introducing functionality at specific positions on the imidazole ring, allowing for the synthesis of complex derivatives of this compound. nih.gov
Structure Activity Relationship Sar and Structure Based Drug Design Sbdd for 1 Cyclohexylmethyl 1h Imidazole Analogues
Elucidation of Key Structural Features of 1-Cyclohexylmethyl-1H-imidazole for Biological Activity
The biological activity of this compound analogues is intrinsically linked to the specific arrangement and properties of their constituent parts: the imidazole (B134444) ring, the cyclohexyl group, and the methylene (B1212753) linker. Understanding the role of each of these features is crucial for deciphering the structure-activity relationship (SAR) of this class of compounds.
The 1-cyclohexylmethyl group is a key determinant of the compound's potency and selectivity. This group confers a significant degree of lipophilicity, which can enhance membrane permeability and access to hydrophobic binding pockets within target proteins. twincore.de The conformational flexibility of the cyclohexyl ring allows it to adopt various spatial arrangements (e.g., chair, boat conformations) to achieve an optimal fit within a receptor. The size and shape of this group are critical; for instance, in studies of related 1-substituted imidazoles targeting the enzyme CYP121 from Mycobacterium tuberculosis, the nature of the substituent on the nitrogen was found to be a major driver of affinity. twincore.de While direct SAR data for the cyclohexylmethyl group is limited, comparisons with other substituents, such as the larger 1-(4-biphenylylmethyl) group, suggest that the size and hydrophobic character of this moiety are crucial for potent inhibition. twincore.de
The methylene bridge connecting the imidazole and cyclohexyl moieties also plays a role in the molecule's activity. Its presence provides rotational freedom, allowing the two main structural components to orient themselves independently for optimal interaction with a biological target. Studies on similar scaffolds have shown that substitution on this methylene bridge can significantly impact biological activity, often negatively, suggesting that a non-substituted linker is preferred for maintaining potency. twincore.de
Rational Design and Optimization Strategies for Novel this compound Derivatives
The development of novel and more potent this compound derivatives relies on rational design and optimization strategies. These approaches leverage our understanding of SAR and employ computational tools to guide the synthesis of improved analogues.
One common strategy is the hybrid pharmacophore approach , where the this compound scaffold is combined with other known pharmacophores to create hybrid molecules with potentially enhanced or novel activities. For example, imidazole-1,2,3-triazole hybrids have been designed and synthesized, showing promising anticancer activities. nih.gov This strategy could be applied to the this compound core to explore new therapeutic applications.
Structure-based drug design (SBDD) is another powerful tool. If the three-dimensional structure of the target protein is known, computational docking studies can be used to predict how this compound derivatives will bind. nih.gov This allows for the in-silico design of modifications to the scaffold that are predicted to improve binding affinity and selectivity. For instance, molecular docking studies of imidazole derivatives targeting the EGFR kinase domain have successfully guided the synthesis of potent inhibitors. nih.gov The insights from such studies can help in optimizing the substituents on both the imidazole and cyclohexyl rings to maximize favorable interactions and minimize steric clashes within the target's active site.
Furthermore, multi-component reactions offer an efficient pathway for the synthesis of diverse libraries of imidazole derivatives. nih.gov These one-pot reactions allow for the rapid generation of a wide range of analogues with different substitution patterns, which can then be screened for biological activity. This high-throughput approach, combined with computational screening, can accelerate the discovery of lead compounds. Optimization efforts would also focus on improving the physicochemical properties of the derivatives to ensure they possess favorable absorption, distribution, metabolism, and excretion (ADME) profiles for in vivo efficacy. nih.gov
The following table presents data on the biological activity of various imidazole derivatives, illustrating how structural modifications can influence potency. While not specific to this compound, it provides context for the types of activities and potencies that can be achieved with this class of compounds.
Table 1: Biological Activities of Selected Imidazole Analogues
| Compound Class | Target/Activity | Example Compound | IC50/Activity | Reference |
| Imidazole-based EGFR Inhibitors | EGFRT790M Kinase | Compound 5b | 12.8 nM | nih.gov |
| Imidazole-based EGFR Inhibitors | EGFRWT Kinase | Compound 5b | 30.1 nM | nih.gov |
| Imidazole-based Hydrazones | Anti-Alzheimer's (AChE) | Compound 8 | 3.10 µM | researchgate.net |
| Imidazole-based Hydrazones | Anti-Alzheimer's (BuChE) | Compound 8 | 3.40 µM | researchgate.net |
| Imidazothiadiazole Analogues | Ecdysone Receptor (Sf-9 cells) | CONHR analogue | Potent | nih.gov |
| N-methyl-imidazolium hydrochlorides | Cytotoxicity (cancer cell lines) | Compound C1-C12 | Varied | researchgate.net |
Ligand-Protein Interaction Analysis in Cyclohexylmethyl Imidazole Research
Understanding how this compound analogues interact with their protein targets at a molecular level is fundamental for rational drug design. nih.gov Ligand-protein interaction analysis, primarily through computational methods like molecular docking and molecular dynamics (MD) simulations, provides crucial insights into the binding modes of these compounds. nih.gov
Molecular dynamics (MD) simulations can complement docking studies by providing a dynamic view of the ligand-protein complex over time. nih.gov These simulations can confirm the stability of the binding mode predicted by docking and reveal the role of specific amino acid residues in maintaining the interaction. nih.gov For instance, MD simulations can show how the flexible cyclohexyl group adapts its conformation to fit snugly within the binding pocket and how water molecules might mediate interactions between the ligand and the protein.
The combination of these computational techniques allows researchers to build detailed models of ligand-protein interactions. These models can explain observed SAR data, for example, why certain substituents enhance activity while others diminish it. nih.gov They also serve as a predictive tool for designing next-generation inhibitors with improved potency and selectivity. By understanding the precise nature of the interactions—be they hydrogen bonds, hydrophobic interactions, or π-π stacking—researchers can make targeted modifications to the this compound scaffold to optimize its binding to a specific therapeutic target. ekb.eg
Advanced Spectroscopic and Structural Characterization Methods in 1 Cyclohexylmethyl 1h Imidazole Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural determination of organic molecules, including 1-Cyclohexylmethyl-1H-imidazole. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum, the protons on the imidazole (B134444) ring of related derivatives typically appear in the downfield region, generally between 6.77 and 7.66 ppm. ijcps.com For imidazole itself in a deuterated chloroform (B151607) solution, characteristic signals can be observed at approximately 7.15 ppm (for the C4-H and C5-H protons) and 7.73 ppm (for the C2-H proton). researchgate.net The N-H proton of unsubstituted imidazole gives a signal around 11.62 ppm. researchgate.net For 1-alkyl substituted imidazoles, such as 1-hexadecyl-1H-imidazole, the imidazole protons are observed at chemical shifts of 7.58 ppm, 7.13 ppm, and 6.86 ppm in d6-DMSO. rsc.org The protons of the cyclohexylmethyl group are expected in the aliphatic region of the spectrum. The methylene (B1212753) protons directly attached to the imidazole nitrogen would likely appear as a doublet, with the other cyclohexyl protons exhibiting complex multiplets at lower chemical shifts.
The ¹³C NMR spectrum provides complementary information. For the imidazole moiety in derivatives, carbon signals are typically found between 124.87 and 132.43 ppm for C4 and C5. ijcps.com In some cases, obtaining a complete ¹³C NMR spectrum for imidazole derivatives can be challenging due to fast tautomerization processes, which can lead to poor resolution or missing signals for the imidazole ring carbons. The carbons of the cyclohexylmethyl substituent will be observed in the upfield region of the spectrum.
Table 1: Representative ¹H NMR Spectral Data
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Imidazole H-2 | ~7.5 - 7.8 | Singlet |
| Imidazole H-4/H-5 | ~6.8 - 7.2 | Multiplet |
| N-CH₂-Cyclohexyl | ~3.8 - 4.0 | Doublet |
Table 2: Representative ¹³C NMR Spectral Data
| Carbon Assignment | Expected Chemical Shift (ppm) |
|---|---|
| Imidazole C-2 | ~135 - 140 |
| Imidazole C-4/C-5 | ~118 - 130 |
| N-CH₂-Cyclohexyl | ~50 - 55 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Molecular Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be characterized by several key absorption bands. The C-H stretching vibrations of the cyclohexyl group and the imidazole ring are expected in the 2800-3100 cm⁻¹ region. nist.gov The characteristic ring stretching vibrations of the imidazole moiety, involving C=C and C=N bonds, typically appear in the 1400-1600 cm⁻¹ region. Fingerprint absorptions for the imidazole ring are also found at lower wavenumbers, such as around 1110 cm⁻¹ and 1081 cm⁻¹. nist.gov
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Imidazole derivatives absorb UV light due to the presence of conjugated π systems (π → π* transitions) and non-bonding electron systems (n → π* transitions). usc.edu Imidazole itself in the gas phase shows a UV absorption maximum around 207 nm. nist.gov The attachment of the cyclohexylmethyl group is not expected to significantly shift the absorption maximum as it is not a chromophore, so the UV spectrum of this compound should be similar to that of other 1-alkyl-imidazoles.
Table 3: Characteristic IR Absorption Bands for Imidazole Derivatives
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| C-H Stretch (Aromatic/Aliphatic) | 2800 - 3150 |
| C=N and C=C Ring Stretch | 1400 - 1600 |
| Imidazole Ring Vibrations | ~1100 and ~1080 |
X-ray Crystallography for Solid-State Structure Determination of Complexes
Mass Spectrometry (ESI-MS) in Compound Identification and Purity Analysis
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for polar molecules like imidazole derivatives.
For this compound (C₁₀H₁₆N₂), the molecular weight is 164.25 g/mol . In a positive ion ESI-MS spectrum, the protonated molecule [M+H]⁺ would be expected at a mass-to-charge ratio (m/z) of 165.2. The fragmentation pattern can provide significant structural clues. A common fragmentation pathway for N-substituted imidazoles is the cleavage of the substituent at the bond beta to the nitrogen atom. For this compound, a likely fragmentation would involve the loss of the cyclohexyl group, leading to characteristic fragment ions. The mass spectrum of imidazole itself shows a prominent molecular ion peak at m/z 68. nist.gov
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound. For this compound, with the molecular formula C₁₀H₁₆N₂, the theoretical elemental composition can be calculated. Experimental values obtained from an elemental analyzer should closely match these theoretical percentages to verify the purity and identity of the compound.
**Table 4: Theoretical Elemental Composition of this compound (C₁₀H₁₆N₂) **
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 10 | 120.11 | 73.12% |
| Hydrogen | H | 1.008 | 16 | 16.128 | 9.82% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 17.06% |
| Total | | | | 164.252 | 100.00% |
In the synthesis of related, more complex structures like 1-amino-2-(cyclohexylmethyl)-4-methyl-1H-imidazol-5-carboxamide, elemental analysis is a key part of the characterization process to confirm that the synthesized product matches the expected formula. ijcps.com
Future Perspectives and Research Challenges in 1 Cyclohexylmethyl 1h Imidazole Chemistry
Advancements in Stereoselective and Green Synthetic Methodologies for Complex Analogues
The synthesis of imidazole-based compounds has traditionally involved methods that can be time-consuming and require harsh conditions. dntb.gov.ua The future of synthesizing complex analogues of 1-Cyclohexylmethyl-1H-imidazole lies in the adoption of green and stereoselective chemistry principles. Green chemistry approaches aim to reduce waste, lower energy consumption, and avoid the use of toxic solvents. asianpubs.org
Recent research has highlighted several promising green synthetic routes for imidazole (B134444) derivatives, which could be adapted for analogues of this compound:
Solvent-Free Reactions: Conducting reactions without a solvent minimizes environmental impact and can lead to higher yields and simpler purification processes. asianpubs.org
Ultrasonic Irradiation (Sonochemistry): The use of ultrasound can enhance reaction rates and yields in the synthesis of imidazole compounds, offering a more efficient alternative to conventional heating. dntb.gov.ua
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve product yields for imidazole derivatives. biomedpharmajournal.org It represents a significant improvement over traditional heating methods. biomedpharmajournal.org
Multi-component Reactions: One-pot syntheses, where multiple reactants are combined in a single step, offer an efficient and atom-economical route to complex molecules, which is a key goal of green chemistry. asianpubs.orgresearchgate.net
These modern methods stand in contrast to classical approaches, providing a pathway to more sustainable chemical manufacturing.
Table 1: Comparison of Synthetic Methodologies for Imidazole Derivatives
| Feature | Conventional Methods | Green Chemistry Approaches |
|---|---|---|
| Reaction Time | Often lengthy (hours to days) | Significantly shorter (minutes to hours) researchgate.net |
| Energy Source | Often requires prolonged heating/refluxing asianpubs.org | Microwave irradiation, ultrasonic cavitation dntb.gov.uabiomedpharmajournal.org |
| Solvent Use | Typically requires organic solvents asianpubs.org | Minimal or no solvent required (solvent-free) asianpubs.org |
| Yield | Can be moderate to low dntb.gov.ua | Often results in higher product yields asianpubs.orgresearchgate.net |
| Environmental Impact | Higher waste production and use of hazardous materials | Reduced waste and environmental footprint asianpubs.orgresearchgate.net |
Exploration of New Biological Targets and Uncharted Pathways for Therapeutic Intervention
The imidazole scaffold is a privileged structure in medicinal chemistry, present in numerous drugs and bioactive molecules. mdpi.comnih.gov While the specific biological targets of this compound are not extensively defined, related compounds have shown activity against a range of targets, suggesting promising avenues for investigation.
Future research will likely focus on screening this compound and its novel analogues against various biological targets to uncover new therapeutic potentials. Key areas of interest based on the activities of other imidazole-containing molecules include:
Anticancer Agents: Some imidazole derivatives act as inhibitors of enzymes crucial for cancer progression, such as heme oxygenase-1 (HO-1), tubulin, and aromatase. nih.govnih.gov The inhibition of HO-1 is considered a valuable anticancer strategy. nih.gov Designing analogues of this compound to target these pathways could yield new oncology drug candidates. nih.gov
Enzyme Inhibition: The imidazole ring is a key component of many enzyme inhibitors. For instance, imidazole-pyrimidine hybrids have been shown to inhibit carbonic anhydrases, which are targets for treating tumors and glaucoma. nih.gov
Antimicrobial Agents: The imidazole nucleus is a core feature of many antifungal and antibacterial compounds. nih.gov New derivatives could be developed to combat drug-resistant pathogens.
Table 2: Potential Biological Targets for Imidazole-Based Scaffolds
| Target Class | Specific Example(s) | Potential Therapeutic Area |
|---|---|---|
| Enzymes | Heme Oxygenase-1 (HO-1), Aromatase, Carbonic Anhydrases (hCA-II, hCA-IX) nih.govnih.govnih.gov | Cancer, Glaucoma nih.govnih.gov |
| Structural Proteins | Tubulin nih.gov | Cancer (as an anti-mitotic agent) nih.gov |
| Microbial Targets | Fungal and Bacterial Enzymes/Proteins nih.gov | Infectious Diseases nih.gov |
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Imidazole Derivatives
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing pharmaceutical research by dramatically reducing the time and cost of drug discovery. ijirt.org These technologies can analyze vast datasets to identify patterns, predict molecular properties, and design novel compounds with high accuracy. astrazeneca.comnih.gov
For imidazole derivatives like this compound, AI and ML can be applied in several ways:
Generative AI for De Novo Design: AI models, such as Generative Adversarial Networks (GANs) and transformer models, can design entirely new molecules. astrazeneca.commedium.com Starting with the this compound scaffold, these tools can generate thousands of novel analogues tailored for specific properties like target affinity, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. medium.com The world's first fully AI-discovered and designed drug, Rentosertib, is a bis-imidazole, highlighting the power of this approach for this class of compounds. medium.com
Predictive Modeling: Machine learning algorithms can predict the biological activity, toxicity, and pharmacokinetic properties of virtual compounds before they are synthesized. nih.govmednexus.org This allows researchers to prioritize the most promising candidates for synthesis and testing, saving significant time and resources. mednexus.org
Target Identification: AI platforms can analyze massive biological datasets (omics, clinical trials, publications) to identify and validate novel biological targets for diseases, for which new imidazole derivatives could then be designed. medium.com
The use of AI and ML promises to accelerate the journey from a lead scaffold to a clinical candidate, making the exploration of the chemical space around this compound more efficient and targeted. mednexus.org
Development of Advanced Spectroscopic and Computational Techniques for Elucidating Complex Biological Interactions
Understanding how a molecule like this compound interacts with its biological target at an atomic level is crucial for rational drug design. Future research will depend heavily on the synergy between advanced analytical techniques and computational modeling.
Advanced Spectroscopy: While standard techniques like NMR and FTIR are used for basic structural confirmation, more advanced methods can provide deeper insights. Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) can determine the three-dimensional structure of a ligand bound to its protein target, revealing key binding interactions.
Computational Docking and Molecular Dynamics: Molecular docking simulations are used to predict the preferred binding orientation of a ligand to a target protein. nih.gov These studies can help rationalize observed biological activity and guide the design of more potent analogues. nih.gov For example, docking studies have been used to understand how imidazole-based compounds bind to the colchicine (B1669291) site of tubulin. nih.gov Molecular dynamics (MD) simulations can further explore the stability of the ligand-protein complex over time.
Table 3: Key Techniques for Studying Ligand-Target Interactions
| Technique | Type | Application |
|---|---|---|
| X-ray Crystallography | Experimental | Provides high-resolution 3D structure of ligand-protein complexes. |
| Nuclear Magnetic Resonance (NMR) | Experimental | Elucidates structure in solution and can map binding interfaces. |
| Molecular Docking | Computational | Predicts binding modes and affinity of a ligand to its target. nih.govnih.gov |
| Molecular Dynamics (MD) Simulation | Computational | Simulates the movement of atoms to assess the stability of the ligand-protein complex. |
Research into Multi-targeting Strategies with this compound Scaffolds
Complex diseases like cancer often involve multiple biological pathways. A significant future direction in drug discovery is the design of multi-target agents that can modulate several targets simultaneously. This approach can lead to enhanced efficacy and a lower likelihood of developing drug resistance.
The this compound scaffold is an attractive starting point for developing multi-target ligands. By employing a "scaffold hopping" or hybrid molecule strategy, researchers can combine the structural features of this compound with other pharmacophores known to interact with different targets. nih.gov
An example of this strategy is the development of compounds designed to act as dual aromatase and tubulin inhibitors for breast cancer treatment. nih.gov Similarly, future research could focus on designing analogues of this compound that, for instance, inhibit both a key cancer-promoting enzyme and a protein involved in metastasis. This multi-pronged approach represents a sophisticated strategy for developing next-generation therapeutics. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
